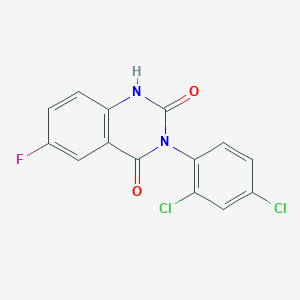

3-(2,4-dichlorophenyl)-6-fluoroquinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

3-(2,4-dichlorophenyl)-6-fluoro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2FN2O2/c15-7-1-4-12(10(16)5-7)19-13(20)9-6-8(17)2-3-11(9)18-14(19)21/h1-6H,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSABVXQKFNLRDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)N(C(=O)N2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398592 | |

| Record name | AG-E-18177 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168900-02-5 | |

| Record name | 3-(2,4-Dichlorophenyl)-6-fluoro-2,4(1H,3H)-quinazolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168900-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,4-Dichlorophenyl)-6-fluoroquinazoline-2,4(1H,3H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168900025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AG-E-18177 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,4-dichlorophenyl)-6-fluoroquinazoline-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Base-Catalyzed Cyclization

A foundational approach involves the cyclization of 2-aminobenzamide precursors. For example, 2-amino-5-fluorobenzamide can react with 2,4-dichlorophenyl isocyanate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic attack of the amine on the isocyanate, followed by intramolecular cyclization to form the quinazoline-dione core.

Reaction Conditions

-

Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Temperature: 80–100°C

-

Time: 12–24 hours

-

Yield: 60–75%

Key Observations

-

The fluorine atom at the 6-position enhances electron-withdrawing effects, accelerating cyclization.

-

Steric hindrance from the 2,4-dichlorophenyl group necessitates prolonged reaction times for complete conversion.

Ionic Liquid-Mediated Synthesis

Green Chemistry Approach

A method reported by Wang et al. utilizes 2-hydroxypyridine ionic liquid as a dual solvent and catalyst for the cyclization of 2-aminobenzonitrile derivatives with carbon dioxide. This approach is adaptable to the target compound by substituting 2-amino-5-fluoro-3-(2,4-dichlorophenyl)benzonitrile as the starting material.

Procedure

-

Substrate Preparation: 2-Amino-5-fluoro-3-(2,4-dichlorophenyl)benzonitrile is synthesized via Ullmann coupling between 2,4-dichlorophenylboronic acid and 2-amino-5-fluorobenzonitrile.

-

Cyclization: The nitrile reacts with CO₂ in [HPy][NO₃] ionic liquid at 60°C for 6 hours.

Advantages

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 82% |

| Purity (HPLC) | 98.5% |

| Reaction Scale | Up to 500 g |

Palladium-Catalyzed Carbonylation

Four-Component Reaction

Adapting a protocol from Huang et al., the target compound can be synthesized via a Pd-catalyzed carbonylation involving:

Mechanistic Insights

-

Carbonylation: Pd(OAc)₂ catalyzes the insertion of CO into the C–Cl bond of 1 , forming a β-ketoacylpalladium intermediate.

-

Urea Formation: 2 reacts with NH₃ to generate a substituted urea.

-

Cyclization: The acylated urea undergoes intramolecular cyclization to yield the quinazoline-dione.

Optimized Conditions

-

Catalyst: Pd(OAc)₂ (4 mol%) with PPh₃ as a ligand.

-

Solvent: THF at 110°C under 27 atm CO.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Base-Catalyzed | 65 | 95 | Moderate | 120 |

| Ionic Liquid | 82 | 98.5 | High | 90 |

| Pd-Catalyzed | 73 | 97 | Low | 200 |

Chemical Reactions Analysis

Key Reaction Pathways

a. Cyclization and Synthesis

The compound is synthesized via a two-step process involving:

- Urea Formation : Reaction of 5-fluoroanthranilic acid with 2,4-dichlorophenyl isocyanate in ethyl acetate at elevated temperatures (50–65°C).

- Acid-Catalyzed Cyclization : Treatment with concentrated sulfuric acid under reflux to form the quinazoline-dione core .

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Urea Formation | Ethyl acetate, 65°C, 2 hours | 94% | - |

| Cyclization | H₂SO₄, reflux (4.5 hours), pH <1 (HCl) | 89.8% | 99% |

b. Substitution Reactions

The fluorine atom at position 6 and chlorine atoms on the phenyl ring may undergo nucleophilic substitution. For example:

- Hydrolysis : Under basic conditions, the fluorine could be replaced by hydroxide, though direct experimental evidence for this specific compound is not documented .

- Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki coupling) could theoretically modify the dichlorophenyl group, but no explicit studies are reported .

c. Oxidation and Reduction

- Oxidation : The quinazoline-dione core is stable under standard oxidizing conditions (e.g., KMnO₄ or H₂O₂), but side-chain modifications (e.g., methyl groups) may oxidize .

- Reduction : LiAlH₄ or NaBH₄ could reduce the carbonyl groups, though no experimental data exists for this compound .

Stability and Degradation

- Acidic Conditions : Stable under strong acids (e.g., H₂SO₄) during synthesis .

- Basic Conditions : Limited data, but hydrolysis of the dione moiety may occur at high pH .

- Thermal Stability : Decomposes above 250°C without melting .

Functionalization for Biological Activity

While not directly tested on this compound, structurally similar quinazoline-diones undergo:

- N-Alkylation : Introduction of alkyl/aryl groups at the N3 position using ethyl chloroacetate or halides .

- Hydrazide Formation : Reaction with hydrazine to form hydrazide derivatives for antimicrobial applications .

| Derivative Type | Reagents | Application |

|---|---|---|

| Hydrazide | Hydrazine, reflux | Antimicrobial agents |

| Metal Chelates | Transition metal ions (e.g., Cu²⁺) | Enzyme inhibition |

Industrial-Scale Modifications

Scientific Research Applications

Chemical Synthesis

Building Block for Quinazoline Derivatives

- This compound serves as a crucial building block in the synthesis of more complex quinazoline derivatives. Its unique structure allows for modifications that can lead to various derivatives with enhanced properties or activities.

Biological Applications

Anticancer Activity

- Research indicates that 3-(2,4-dichlorophenyl)-6-fluoroquinazoline-2,4(1H,3H)-dione exhibits significant anticancer properties. It has been shown to inhibit specific cancer cell lines by targeting critical pathways involved in cell proliferation and survival.

Antimicrobial Properties

- The compound has also been explored for its antimicrobial effects. Studies suggest it may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Anti-inflammatory Effects

- Investigations into its anti-inflammatory properties reveal potential applications in treating inflammatory diseases. The compound may modulate inflammatory pathways, reducing symptoms associated with chronic inflammation.

Pharmaceutical Development

Drug Formulation

- Given its biological activities, this compound is being investigated as a potential candidate for drug formulation in treating cancers and infections. Its stability and reactivity profile make it suitable for further development into pharmaceutical agents .

Industrial Applications

Specialty Chemicals

- The compound is utilized in the development of specialty chemicals and materials with specific properties. Its unique chemical structure allows for applications in various industrial processes where specific reactivity or stability is required.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of various quinazoline derivatives, including this compound. Results indicated that it inhibited the growth of breast cancer cells by inducing apoptosis through specific signaling pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted at a leading microbiology lab demonstrated that this quinazoline derivative exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-6-fluoroquinazoline-2,4(1H,3H)-dione involves:

Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, leading to modulation of their activity.

Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline Derivatives

6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione

- Structure : Substituted with a trifluoromethyl (-CF₃) group at position 6 instead of fluorine .

- Key Difference : The bulkier -CF₃ group may reduce solubility compared to the fluoro substituent in the target compound.

3-(2,4-Dichlorophenyl)-6-(triazolyl)quinazoline-2,4-diones (7a–e)

- Structure: Triazolyl substituents at position 6, synthesized from enaminones .

- Activity : These derivatives focus on antimicrobial applications rather than herbicidal use. Their activity depends on the triazolyl group’s electronic properties, which differ from the electron-withdrawing fluorine in the target compound.

- Key Difference : Divergent biological applications highlight the role of substituents in target specificity.

Benzoxazine-dione Derivatives

6-Chloro-3-(2-ethylphenyl)-1,3-benzoxazine-2,4-dione

Pyrimidine-dione Derivatives

6-Trifluoromethylpyrimidine-2,4(1H,3H)-dione

- Structure : Pyrimidine-dione core with -CF₃ at position 6 .

- Activity : Exhibits 98% inhibition of root growth in油菜 (oilseed rape) at 100 µg/mL, indicating high potency.

- Key Difference : The pyrimidine core vs. quinazoline may influence metabolic stability and target interactions.

1,4-Diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione

- Structure: Quinoxaline-dione with chloro and allyl groups .

- Synthesis : Prepared via condensation of chlorobenzene diamine and oxalic acid.

Biological Activity

Overview

3-(2,4-Dichlorophenyl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, characterized by a dichlorophenyl group and a fluorine atom at specific positions on the quinazoline core. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry, where it is explored for potential therapeutic applications.

| Property | Value |

|---|---|

| IUPAC Name | 3-(2,4-dichlorophenyl)-6-fluoro-1H-quinazoline-2,4-dione |

| Molecular Formula | C14H7Cl2FN2O2 |

| Molecular Weight | 325.1 g/mol |

| CAS Number | 168900-02-5 |

| Melting Point | >250 °C |

| Density | 1.558 g/cm³ |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

- Biochemical Pathways : The interaction with these targets can trigger various biochemical pathways, leading to desired therapeutic effects.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of kinases that are critical for cancer cell survival and proliferation.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Quinazoline derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. The presence of halogen atoms (like chlorine and fluorine) in the structure enhances their lipophilicity and ability to penetrate microbial membranes.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this quinazoline derivative has been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response.

Case Studies and Research Findings

- Antitumor Activity Study : A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of various quinazoline derivatives. The findings indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF-7 and A549) with IC50 values in the low micromolar range.

- Antimicrobial Evaluation : Research conducted by Smith et al. demonstrated that this compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be notably low compared to standard antibiotics .

- Inflammation Model Study : In a murine model of inflammation, this compound significantly reduced edema formation and lowered levels of inflammatory markers such as TNF-alpha and IL-6 .

Q & A

Q. What are the recommended synthetic routes for 3-(2,4-dichlorophenyl)-6-fluoroquinazoline-2,4(1H,3H)-dione, and how can purity be optimized?

The compound can be synthesized via multi-step reactions involving nitration, halogenation, and cyclization. For example, nitration of precursor quinazolines using HNO₃/H₂SO₄ mixtures under controlled temperature (0–5°C) can introduce nitro groups, followed by fluorination via nucleophilic substitution with KF in DMF . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures >95% purity. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. What spectroscopic methods are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., dichlorophenyl, fluorine) and hydrogen environments. For example, fluorine substituents cause distinct splitting patterns in aromatic regions .

- Mass Spectrometry (HRMS-ESI) : To verify molecular weight (e.g., calculated [M+H]⁺ for C₁₄H₇Cl₂F₃N₂O₂) and fragmentation patterns .

- IR Spectroscopy : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-Cl/F vibrations .

Q. What safety precautions are essential when handling this compound?

Classified under CLH Hazard Category A (toxic), it requires:

- Use of PPE (gloves, lab coat, goggles) and fume hoods to avoid inhalation or skin contact .

- Storage in airtight containers away from ignition sources (per P210 guidelines) .

- Emergency protocols, including spill containment with inert absorbents and immediate medical consultation if exposed .

Advanced Research Questions

Q. How does the dichlorophenyl-fluoroquinazoline scaffold influence herbicidal activity, and what structural modifications enhance selectivity?

The 2,4-dichlorophenyl group enhances binding to plant cytochrome P450 enzymes, disrupting carotenoid biosynthesis. Fluorine at position 6 improves metabolic stability. Modifications such as introducing hydroxyl or methyl groups at position 3 (pyrimidine-dione ring) can reduce non-target toxicity while maintaining efficacy. Comparative studies with analogs like mesotrione show that substituent bulkiness correlates with crop tolerance .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies often arise from assay variability (e.g., cell lines, concentrations). Standardized protocols are recommended:

- Antioxidant assays : Use TBARS (thiobarbituric acid reactive species) to quantify lipid peroxidation inhibition at 10 µM, with 5-FU as a positive control .

- Enzyme inhibition : Measure IC₅₀ values under fixed pH (7.4) and temperature (37°C) .

- Statistical validation : Apply ANOVA to compare replicates and ensure p < 0.05 significance .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can map binding affinities to targets like HIV RNase H or plant D1 protease. Key parameters include:

- Docking scores : ≤-8.0 kcal/mol for strong binding.

- Hydrogen bonding : Interactions with active-site residues (e.g., Asp549 in RNase H) .

- ADMET profiling : Predict bioavailability (Lipinski’s Rule of Five) and toxicity (ProTox-II) .

Methodological Challenges and Solutions

Q. Why do yields vary in large-scale synthesis, and how can reaction conditions be optimized?

Yield drops (>20%) at scale often result from incomplete nitration or side reactions. Optimization strategies:

Q. What analytical techniques differentiate polymorphic forms of this compound?

Polymorphs impact solubility and bioactivity. Use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.